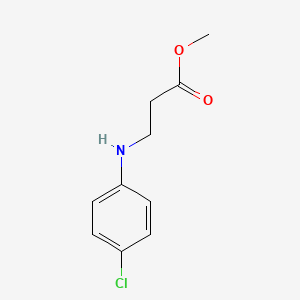

Methyl 3-(4-chloroanilino)propanoate

Description

Methyl 3-(4-chloroanilino)propanoate is an organic compound featuring a propanoate ester backbone substituted with a 4-chloroaniline group.

Properties

IUPAC Name |

methyl 3-(4-chloroanilino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-14-10(13)6-7-12-9-4-2-8(11)3-5-9/h2-5,12H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYJDYNGHUMQFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-chloroanilino)propanoate can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with methyl acrylate under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chloroanilino)propanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-(4-chloroanilino)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(4-chloroanilino)propanoate involves its interaction with specific molecular targets and pathways. The chloroaniline group can interact with enzymes and receptors, leading to various biological effects. The ester group may also undergo hydrolysis, releasing active metabolites that contribute to its overall activity .

Comparison with Similar Compounds

Methyl 2-([(4-chlorophenyl)sulfonyl]amino)propanoate (CAS 251097-67-3)

- Structure: Incorporates a sulfonamide group instead of a direct anilino linkage.

- Molecular Weight : 277.72 g/mol, higher than the target compound due to the sulfonyl group.

Ethyl 3-amino-3-imino-2-(4-chlorophenylhydrazono)propanoate (3c)

- Structure: Features hydrazono and imino groups, increasing nitrogen content.

- Synthetic Yield : 93.3%, indicating efficient synthesis compared to analogs with complex substituents.

- Reactivity: The hydrazono group may confer redox activity or metal-chelating properties absent in the target compound .

Substituent Complexity and Molecular Weight

Methyl 3-{[(2,4-dichloroanilino)carbonyl]amino}-3-(4-isopropylphenyl)propanoate (CAS 439094-79-8)

- Molecular Weight: 409.3 g/mol, significantly higher due to the 4-isopropylphenyl and dichloroanilino groups.

3-(4-Chloroanilino)-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1-propanone (CAS 301352-71-6)

- Structure: Replaces the ester with a propanone backbone and dual chlorophenyl groups.

- Molecular Weight : 398.32 g/mol, with increased hydrophobicity due to ethyl and chlorophenyl substituents.

- Applications : Likely optimized for hydrophobic interactions in medicinal or agrochemical contexts .

Crystallographic and Hydrogen-Bonding Comparisons

Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate

3-(2-Aminoethyl)-2-(4-chloroanilino)quinazolin-4(3H)-one methanol solvate

- Structural Motif: Quinazolinone core with a 4-chloroanilino substituent.

- Crystallographic Data: Disorder in solvent molecules (methanol) highlights challenges in achieving high-purity crystalline forms compared to simpler esters .

Molecular Weight and Solubility Trends

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility Predictions |

|---|---|---|---|

| Methyl 3-(4-chloroanilino)propanoate* | ~225–250 (estimated) | Ester, 4-chloroanilino | Moderate in polar solvents |

| Methyl 2-([(4-CP)sulfonyl]amino)propanoate | 277.72 | Sulfonamide, ester | Higher aqueous solubility |

| Ethyl 3-amino-3-imino-2-(4-CP-hydrazono) | 268.7 | Hydrazono, imino | Low due to aromaticity |

*Estimated based on analogs like .

Biological Activity

Methyl 3-(4-chloroanilino)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies, and includes relevant data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHClN\O\

- Molecular Weight : 213.64 g/mol

The compound features a chloroaniline moiety that is known to interact with various biological targets, influencing its pharmacological properties. The presence of the chloro group enhances the compound's reactivity and biological interactions compared to similar compounds without chlorine substituents.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential . Preliminary studies suggest that this compound can induce apoptosis in cancer cells through mechanisms such as:

- Inhibition of cell proliferation : The compound has shown effectiveness in reducing the viability of cancer cell lines.

- Modulation of signaling pathways : It may affect pathways involved in cell cycle regulation and apoptosis, such as the p53 pathway.

A study highlighted that derivatives of this compound could be optimized for enhanced anticancer activity by modifying functional groups to improve their interaction with cancer cell targets .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The chloroaniline group can participate in hydrogen bonding and π-π stacking interactions with various proteins and enzymes, leading to altered biological responses.

Key Mechanisms Include:

- Enzyme Inhibition : Interaction with enzymes involved in DNA replication or repair.

- Receptor Modulation : Binding to cellular receptors that regulate growth and apoptosis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 3-(4-bromoanilino)propanoate | CHBrN\O | Similar structure but with bromine; different reactivity |

| Methyl 3-(4-fluoroanilino)propanoate | CHF\N\O | Contains fluorine; potential for varied biological activity |

| Methyl 3-(4-methoxyanilino)propanoate | CHNO\ | Features a methoxy group; differing electronic properties |

The presence of chlorine in this compound provides distinct electronic properties that enhance its biological activity compared to these analogs .

Case Studies and Research Findings

Several studies have focused on optimizing the biological activity of this compound:

- Study on Anticancer Activity : A research group reported that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines, demonstrating a dose-dependent response .

- Antimicrobial Efficacy Study : Another study evaluated its effects against Gram-positive and Gram-negative bacteria, revealing effective inhibition at low concentrations, which supports its potential application in treating infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.